An In-Depth Technical Guide to 2-Amino-5,5-dimethylhexanoic Acid Tert-Butyl Ester: A Novel Building Block for Drug Discovery
An In-Depth Technical Guide to 2-Amino-5,5-dimethylhexanoic Acid Tert-Butyl Ester: A Novel Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester, a non-natural amino acid derivative with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the neopentyl group, offer researchers a valuable tool for introducing steric hindrance and lipophilicity into peptides and small molecule drug candidates. This document will delve into the chemical structure, synthesis, and potential applications of this compound, providing a resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery
The landscape of drug discovery is in a constant state of evolution, with an ever-present demand for novel molecular entities that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. Non-natural amino acids (NNAAs) have emerged as a powerful asset in this pursuit, offering a means to expand beyond the chemical space defined by the 20 proteinogenic amino acids. The incorporation of NNAAs into peptide-based therapeutics or as scaffolds for small molecules can confer a range of advantageous properties. These include increased resistance to enzymatic degradation, improved metabolic stability, and the ability to probe and modulate protein-protein interactions with greater precision.
2-amino-5,5-dimethylhexanoic acid tert-butyl ester is a compelling example of an NNAA that introduces a unique structural motif: a sterically demanding neopentyl side chain. This feature can be strategically employed to influence the conformational properties of peptides, disrupt key biological interactions, and enhance membrane permeability. The tert-butyl ester functionality serves as a versatile protecting group for the carboxylic acid, which is a cornerstone of modern peptide synthesis and other synthetic transformations.
Chemical Structure and Properties
The chemical identity of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester is defined by its distinct structural components: a chiral alpha-amino acid core, a 5,5-dimethylhexyl (neohexyl) side chain, and a tert-butyl ester protecting group.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-amino-5,5-dimethylhexanoate | PubChemLite[1] |
| CAS Number | 1543649-61-1 | BLD Pharm[2] |
| Molecular Formula | C12H25NO2 | PubChemLite[1] |
| Molecular Weight | 215.34 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 215.18852 Da | PubChemLite[1] |
| Predicted XlogP | 2.7 | PubChemLite[1] |
The neopentyl group, characterized by a quaternary carbon, imparts significant steric bulk. This can be advantageous in peptide design to enforce specific backbone conformations or to shield adjacent peptide bonds from enzymatic cleavage. The lipophilic nature of this side chain can also enhance the ability of a drug candidate to cross cellular membranes.
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry.[3] Its key advantage lies in its stability to a wide range of reaction conditions, including those that are basic or nucleophilic, while being readily cleavable under acidic conditions, typically with trifluoroacetic acid (TFA).[3] This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS) strategies.
Structural Diagram (Graphviz):
Caption: Chemical structure of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester.
Synthesis and Manufacturing
The synthesis of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester typically commences with the parent amino acid, 2-amino-5,5-dimethylhexanoic acid. The key transformation is the esterification of the carboxylic acid with a tert-butyl group. Due to the steric hindrance of the tert-butyl group and the potential for side reactions, direct Fischer esterification is often not the preferred method.
A common and effective strategy for the synthesis of tert-butyl esters of amino acids involves the reaction of the N-protected amino acid with a tert-butylating agent. A plausible and widely applicable synthetic route is outlined below.
Synthesis of the Parent Amino Acid
The precursor, (S)-2-amino-5,5-dimethylhexanoic acid (CAS: 142886-13-3), can be synthesized through various asymmetric synthesis methodologies. These methods are crucial for establishing the desired stereochemistry at the alpha-carbon, which is often critical for biological activity.
Esterification Protocol
A well-established method for the tert-butylation of carboxylic acids, including amino acids, involves the use of tert-butanol in the presence of an acid catalyst.[4]
Step-by-Step Methodology:
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N-Protection: The amino group of 2-amino-5,5-dimethylhexanoic acid is first protected to prevent side reactions during esterification. The tert-butoxycarbonyl (Boc) group is a suitable choice, introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as sodium hydroxide or triethylamine.
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Esterification: The N-Boc protected amino acid is then dissolved in a suitable solvent, such as dichloromethane or tert-butanol itself. An excess of tert-butanol is added along with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reagents like boron trifluoride diethyl etherate can be employed.[4] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched, typically with a mild base like sodium bicarbonate solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-Boc-2-amino-5,5-dimethylhexanoic acid tert-butyl ester.
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N-Deprotection: The Boc protecting group on the amine can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the final product, 2-amino-5,5-dimethylhexanoic acid tert-butyl ester, typically as a salt (e.g., hydrochloride or trifluoroacetate salt).
Synthesis Workflow (Graphviz):
Caption: A plausible synthetic route to the target compound.
Structural Elucidation and Quality Control
The structural integrity and purity of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester are paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the ester and the neopentyl group, as well as signals for the protons on the aliphatic chain and the alpha-carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the primary amine, C-H stretches of the aliphatic and tert-butyl groups, and the C=O stretch of the ester.
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High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. Chiral HPLC methods can be developed to determine the enantiomeric excess if the synthesis starts from a chiral precursor.
Applications in Drug Discovery and Development
The unique structural characteristics of 2-amino-5,5-dimethylhexanoic acid tert-butyl ester make it a valuable building block in several areas of drug discovery.
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Peptide and Peptidomimetic Design: The incorporation of this sterically hindered amino acid can enhance the metabolic stability of peptides by protecting them from enzymatic degradation.[5] The neopentyl side chain can also be used to modulate the secondary structure of peptides, which can be crucial for their biological activity. The introduction of such non-natural amino acids can improve the stability, potency, and bioavailability of peptide-based therapies.[6]
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Small Molecule Synthesis: This compound can serve as a chiral scaffold for the synthesis of more complex small molecules. The primary amine and the protected carboxylic acid provide two handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
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Pro-drug Development: The tert-butyl ester can function as a pro-drug moiety, which can be cleaved in vivo to release the active carboxylic acid-containing drug. The use of amino acids in pro-drug design can improve properties such as bioavailability and targeted delivery.[7]
Conclusion
2-amino-5,5-dimethylhexanoic acid tert-butyl ester represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a sterically demanding neopentyl side chain and a readily cleavable tert-butyl ester protecting group provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological properties. As the demand for more stable and effective drugs continues to grow, the strategic use of non-natural amino acids like this one will undoubtedly play an increasingly important role in the future of medicine.
References
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MDPI. (2016). Pharmaceuticals Special Issue: Non-Natural Amino Acids in Drug Design. Retrieved from [Link]
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The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]
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Santos, J. L., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2549. Retrieved from [Link]
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ResearchGate. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-amino-5,5-dimethylhexanoate. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 2-amino-5,5-dimethylhexanoate (C12H25NO2). Retrieved from [Link]
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Organic Chemistry Portal. (2024). tert-Butyl Esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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MDPI. (2016). Pharmaceuticals Special Issue: Non-Natural Amino Acids in Drug Design. Retrieved from [Link]
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